SU11274

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

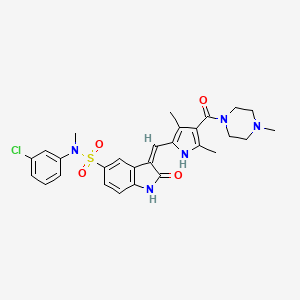

(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJSJDOHRDAMT-KQWNVCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429552 | |

| Record name | SU11274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658084-23-2 | |

| Record name | 658084-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SU11274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU 11274 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SU11274: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver in oncogenesis and metastatic progression. This document provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the molecular interactions, effects on downstream signaling cascades, and the resultant cellular consequences. This guide includes aggregated quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a thorough understanding of this compound as a therapeutic agent and research tool.

Core Mechanism of Action: Selective c-Met Inhibition

This compound functions as an ATP-competitive inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1][2] By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents the phosphorylation and subsequent activation of the receptor, even in the presence of its ligand, hepatocyte growth factor (HGF).[1] This targeted inhibition blocks the initiation of a cascade of downstream signaling events crucial for cancer cell proliferation, survival, and motility.

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound against c-Met

| Assay Type | Target | IC50 |

| Cell-free Assay | c-Met | 10 nM[3][4] |

| Cell-free Assay | c-Met | 20 nM[2][5] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 | Selectivity vs. c-Met (based on 10 nM IC50) |

| Flk | >50-fold higher than c-Met | >50x[3] |

| FGFR-1 | 9.7 µM | >500x[3][5] |

| c-src | >500-fold higher than c-Met | >500x[3] |

| PDGFbR | No effect | Not applicable[3] |

| EGFR | No effect | Not applicable[3] |

| Tie2 | No effect | Not applicable[3] |

| KDR | 1.3 µM | ~130x[5] |

Table 3: Cellular Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 |

| A549 | Non-small cell lung cancer (NSCLC) | HGF-induced cell growth | 0.01 µM[3] |

| MDCK | Human kidney | Met-mediated scattering | 0.152 µM[3] |

| BaF3 expressing TPR-Met | Mouse pre-B | Proliferation | 0.53 µM[3] |

| H69 | Small cell lung cancer | HGF-induced cell growth | 3.4 µM[3][5] |

| H345 | Small cell lung cancer | HGF-induced cell growth | 6.5 µM[3][5] |

| Various NSCLC cell lines | Non-small cell lung cancer | Cell viability | 0.8-4.4 µM[3][5] |

Impact on Downstream Signaling Pathways

Inhibition of c-Met by this compound leads to the abrogation of signaling through major downstream pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This disruption of signaling is central to its anti-cancer effects.

Upon activation, c-Met phosphorylates downstream signaling molecules, including Gab1, which serves as a docking site for multiple effector proteins. This leads to the activation of:

-

The PI3K/Akt Pathway: Responsible for cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, FKHR, and GSK3β.[3]

-

The MAPK/ERK Pathway: Plays a crucial role in cell proliferation, differentiation, and migration. This compound treatment leads to a dose-dependent decrease in the phosphorylation of ERK1/2.

The following diagram illustrates the inhibitory effect of this compound on the c-Met signaling cascade.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of SU11274

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU11274 is a selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the pathogenesis and progression of numerous human cancers, making it a prime target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and subsequent activation.[3] This blockade of c-Met phosphorylation prevents the recruitment and activation of downstream signaling adaptors and enzymes, leading to the attenuation of key pro-oncogenic pathways. The primary downstream cascades affected by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. The role of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in response to this compound is context-dependent and requires further elucidation.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent inhibitory effects on cell viability, signaling pathways, cell cycle progression, and induction of apoptosis.

Table 1: Inhibition of Cell Viability by this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Non-Small Cell Lung Cancer | 0.01 | [1] |

| Human MDCK | Kidney | 0.152 | [1] |

| Mouse BAF3 (TPR-Met) | Pro-B | 0.53 | [1] |

| H69 | Small Cell Lung Cancer | 3.4 | [1][2] |

| H345 | Small Cell Lung Cancer | 6.5 | [1][2] |

| Various NSCLC cells | Non-Small Cell Lung Cancer | 0.8 - 4.4 | [1][2] |

Table 2: Dose-Dependent Inhibition of Downstream Signaling by this compound

| Cell Line | Protein | This compound Concentration (µM) | % Inhibition (relative to control) | Citation |

| HT168-M1 | p-c-Met | 5 | >90% | [6] |

| ES2 | p-c-Met | 5 | Complete Inhibition | [7] |

| ES2 | p-AKT | 5 | Significant Decrease | [7] |

| ES2 | p-ERK | 5 | Significant Decrease | [7] |

| DLD1 | p-Met | 2.5 | Almost Complete Inhibition | [8] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |

| H69/H345 (representative) | 0 | 42.4 | Not specified | Not specified | [1][2] |

| H69/H345 (representative) | 5 | 70.6 | Not specified | Not specified | [1][2] |

Table 4: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V or TUNEL) | Citation |

| H69/H345 (representative) | 1 | 24% (caspase-dependent) | [1][2] |

| A549 | Not specified | Significant increase | [9] |

| HT168-M1 | Dose-dependent increase | Dose-dependent increase | [6] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits c-Met, blocking PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. e-crt.org [e-crt.org]

An In-depth Technical Guide to SU11274: A Potent Inhibitor of the PI3K/AKT Pathway via c-Met Blockade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SU11274, a small molecule inhibitor targeting the c-Met receptor tyrosine kinase. Through the inhibition of c-Met, this compound effectively downregulates the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade in cellular growth, proliferation, and survival. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows.

Introduction to this compound and the c-Met/PI3K/AKT Axis

The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in normal cellular functions and is frequently dysregulated in various cancers.[1] Upon binding its ligand, HGF, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.[1] One of the major signaling cascades initiated by c-Met activation is the PI3K/AKT pathway.[1] The p85 subunit of PI3K can bind directly to c-Met or indirectly via the GAB1 adapter protein, leading to the activation of AKT.[1] This pathway is crucial for mediating cell survival signals.[1]

This compound is a selective, ATP-competitive inhibitor of c-Met kinase activity.[2] By blocking the catalytic activity of c-Met, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT cascade.[3] This inhibition leads to a reduction in cell growth, induction of cell cycle arrest, and apoptosis in cancer cells that are dependent on c-Met signaling.[4][5]

Mechanism of Action of this compound

This compound exerts its biological effects by directly targeting the c-Met tyrosine kinase. In cell-free assays, this compound has been shown to be a potent inhibitor of c-Met with a half-maximal inhibitory concentration (IC50) of 10 nM.[4][6] It exhibits high selectivity for c-Met over other tyrosine kinases such as PDGFRβ, EGFR, and Tie2.[4] The inhibition of c-Met by this compound prevents the phosphorylation of key downstream effectors in the PI3K/AKT pathway, including AKT itself, as well as other important signaling molecules like ERK1/2.[3][7] This blockade of downstream signaling ultimately results in the observed anti-proliferative and pro-apoptotic effects of the compound.

Quantitative Inhibitory Data

The inhibitory activity of this compound has been quantified in various experimental systems. The following tables summarize the key IC50 values for this compound against c-Met and in different cancer cell lines.

| Assay Type | Target | IC50 Value | Reference |

| Cell-free Kinase Assay | c-Met | 10 nM | [4][6] |

| Cell-free Kinase Assay | PDGFRβ | >20 µM | [8] |

| Cell-free Kinase Assay | EGFR | >500-fold selective vs c-Met | [4][6] |

| Cell-free Kinase Assay | FGFR-1 | >500-fold selective vs c-Met | [4][6] |

| Cell-free Kinase Assay | c-src | >500-fold selective vs c-Met | [4][6] |

| Cell-free Kinase Assay | Flk | >50-fold selective vs c-Met | [4][6] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Conditions | Reference |

| H69 | Small Cell Lung Cancer | 3.4 µM | HGF-induced cell growth | [4][6] |

| H345 | Small Cell Lung Cancer | 6.5 µM | HGF-induced cell growth | [4][6] |

| NSCLC | Non-Small Cell Lung Cancer | 0.8 - 4.4 µM | Cell viability | [4][6] |

| BaF3 (TPR-MET) | Murine Pro-B Cells (transformed) | <3 µM | IL-3 independent growth | [4][6] |

| LoVo | Colorectal Carcinoma | Not specified | Inhibition of survival and proliferation | [2] |

Table 2: Cellular Inhibitory Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the c-Met/PI3K/AKT pathway.

In Vitro c-Met Kinase Assay

This assay measures the direct inhibitory effect of this compound on c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase domain (e.g., GST-fusion protein)

-

Poly(Glu:Tyr) (4:1) substrate

-

ATP

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MnCl2, 25 mM NaCl, 0.01% BSA, 0.1 mM Sodium Orthovanadate[6]

-

96-well microtiter plates

-

Horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Coat a 96-well microtiter plate with the poly(Glu:Tyr) substrate and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In each well, add the recombinant c-Met kinase, the diluted this compound or vehicle control (DMSO), and ATP (final concentration typically 5 µM).[6]

-

Incubate the plate at room temperature for a specified time (e.g., 5 minutes) to allow the kinase reaction to proceed.[6]

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated anti-phosphotyrosine antibody diluted in blocking buffer (e.g., PBS with 1% BSA) and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP substrate and incubate in the dark until color develops.

-

Add the stop solution to quench the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of c-Met and AKT Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of c-Met and its downstream target AKT in cultured cells.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Hepatocyte Growth Factor (HGF) (optional, for stimulation)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period. If studying HGF-induced phosphorylation, serum-starve the cells before treatment and then stimulate with HGF for a short period (e.g., 15-30 minutes) in the presence or absence of this compound.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysates. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the ECL detection reagents according to the manufacturer's instructions and apply them to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To probe for total proteins or a loading control, the membrane can be stripped and re-probed with the respective antibodies.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

Materials:

-

Cells in culture

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[6] Include vehicle-treated (DMSO) and untreated control wells.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[4]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells in culture

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

After fixation, centrifuge the cells to remove the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits the c-Met receptor, blocking the PI3K/AKT signaling pathway.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. pubcompare.ai [pubcompare.ai]

SU11274: A Deep Dive into its Role in Apoptosis and Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1] The c-Met/Hepatocyte Growth Factor (HGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, and survival.[2] Dysregulation of this pathway through c-Met overexpression, amplification, or mutation is frequently observed in a wide range of human cancers and is often associated with poor prognosis and resistance to therapies.[2][3] Consequently, c-Met has emerged as a promising therapeutic target. This compound competitively binds to the ATP-binding site of the c-Met kinase domain, effectively blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[4] This guide provides a comprehensive technical overview of the mechanisms by which this compound induces apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Mechanism of Action: Inhibition of the c-Met Signaling Cascade

This compound exerts its biological effects by specifically targeting the catalytic activity of the c-Met kinase.[4] In cell-free assays, this compound demonstrates high selectivity for c-Met, with a 50% inhibitory concentration (IC50) of 10 nM, while showing minimal effects on other tyrosine kinases such as PGDFRβ, EGFR, or Tie2.[1] Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues within its cytoplasmic domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways crucial for cell survival and proliferation, most notably the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/MAPK pathway.[5]

This compound abrogates the HGF-induced phosphorylation of c-Met, thereby preventing the activation of these downstream effectors.[1] This blockade of pro-survival and proliferative signals is the primary mechanism through which this compound elicits its anti-cancer effects, leading to apoptosis and cell cycle arrest.

Role of this compound in Apoptosis

This compound is a potent inducer of caspase-dependent apoptosis in cancer cells with activated c-Met signaling.[1] The induction of apoptosis is a key mechanism contributing to its anti-tumor activity.

Signaling Pathways in this compound-Induced Apoptosis

1. Inhibition of the PI3K/AKT Survival Pathway: The PI3K/AKT pathway is a major downstream effector of c-Met that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. This compound treatment leads to the decreased phosphorylation of key regulators within this pathway, including AKT and the Forkhead box protein O (FOXO) transcription factor, FKHR.[1][5] Dephosphorylated (active) FKHR can then translocate to the nucleus and upregulate the expression of pro-apoptotic genes.

2. p53-Mediated Apoptotic Pathway: In lung cancer cells with wild-type p53, this compound has been shown to increase the stability of the p53 protein.[6][7][8] This stabilization is achieved by inhibiting the c-Met/Akt signaling which in turn decreases the level of MDM2, a key negative regulator of p53.[9] The accumulated p53 then acts as a transcription factor to upregulate pro-apoptotic proteins like Bax and PUMA, and down-regulate the anti-apoptotic protein Bcl-2.[6][7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade.

3. Caspase Activation: The convergence of these pathways leads to the activation of initiator caspases (such as caspase-9) and subsequently executioner caspases (like caspase-3).[5][6][7] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[10] The induction of apoptosis by this compound can be suppressed by caspase inhibitors, confirming the caspase-dependent nature of this process.[9]

Quantitative Data on this compound-Induced Apoptosis

| Cell Line | p53 Status | This compound Conc. | Duration | Apoptotic Cells (%) | Reference |

| A549 | Wild-Type | 10 µM | 72 hours | ~50% | [6][9] |

| Calu-1 | Null-Type | 10 µM | 72 hours | No significant increase | [6][9] |

| H69/H345 | Functional Met | 1 µM | N/A | 24% | [1] |

| R5 (Multiple Myeloma) | N/A | 1 µM | 12 hours | ~7-fold increase vs. control | [2] |

Role of this compound in Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the cell cycle progression in cancer cells, leading to arrest at specific checkpoints. This cytostatic effect contributes significantly to its overall anti-proliferative activity.

Mechanisms of this compound-Induced Cell Cycle Arrest

The progression through the cell cycle is tightly regulated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[11][12] this compound-mediated inhibition of c-Met and its downstream pathways, such as the Ras/MAPK and PI3K/AKT pathways, disrupts the expression and activity of these key cell cycle regulators.

1. G1 Phase Arrest: Several studies have reported that this compound induces a G1 cell cycle arrest.[1][4] This is often associated with the upregulation of CDK inhibitors (CKIs) like p21WAF1/CIP1, particularly in a p53-dependent manner.[13] p21 can inhibit the activity of CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for the G1/S transition, thus preventing cells from entering the DNA synthesis (S) phase.

2. G2/M Phase Arrest: In some cellular contexts, such as in A549 lung cancer cells, this compound has been observed to induce a G2/M arrest.[6][9] This suggests that this compound can also interfere with the machinery required for entry into and progression through mitosis.

The specific phase of cell cycle arrest can be cell-type dependent and may be influenced by the underlying genetic background of the cancer cells, such as their p53 status.

Quantitative Data on this compound-Induced Cell Cycle Arrest

| Cell Line | This compound Conc. | Duration | Effect on Cell Cycle | Reference |

| H69/H345 | 5 µM | N/A | G1 phase cells increased from 42.4% to 70.6% | [1] |

| A549 | 10 µM | 6 hours | G2/M Arrest | [6][9] |

| A549 | 10 µM | 72 hours | Sub-G1 fraction increased to ~35% | [6][9] |

| LoVo | N/A | N/A | G1-phase arrest | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14] The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[15]

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using non-linear regression analysis.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is lost.[16]

-

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as required for the experiment.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 100 µL of Annexin V binding buffer.[16] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount.

-

Protocol:

-

Cell Treatment & Harvesting: Treat and harvest cells as described above.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to quantify the percentage of cells in each phase.

-

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

-

Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or 3-5% bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Met, total-Met, phospho-AKT, total-AKT, p53, cleaved caspase-3, β-actin) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

-

Summary of Quantitative Data

This compound IC50 Values in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |

| A549 | Non-small cell lung | 0.01 | HGF-induced growth | [1] |

| H69 | Small cell lung | 3.4 | HGF-induced growth | [1] |

| H345 | Small cell lung | 6.5 | HGF-induced growth | [1] |

| Various NSCLC | Non-small cell lung | 0.8 - 4.4 | Cell Viability | [1] |

| BaF3.TPR-MET | Murine Pro-B | < 3.0 | Proliferation | [1] |

| BaF3.TPR-MET | Murine Pro-B | 0.53 | Proliferation (72h) | [1] |

| MDCK | Canine Kidney | 0.152 | Cell Scattering | [1] |

| N/A | N/A | 0.01 (10 nM) | Cell-free kinase assay | [1] |

Conclusion

This compound is a selective c-Met inhibitor that effectively suppresses cancer cell proliferation and survival through the induction of apoptosis and cell cycle arrest. Its mechanism of action is rooted in the blockade of c-Met phosphorylation, leading to the downregulation of critical pro-survival signaling pathways like PI3K/AKT and the stabilization of tumor suppressors such as p53. This results in a caspase-dependent apoptotic cascade and a halt in cell cycle progression, typically in the G1 or G2/M phase. The data presented in this guide underscore the potential of this compound as a therapeutic agent for cancers characterized by aberrant c-Met signaling. The detailed protocols provide a framework for further investigation into its molecular effects and for the development of novel anti-cancer strategies targeting the c-Met pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-crt.org [e-crt.org]

- 8. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer [e-crt.org]

- 10. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Regulation of Cyclins and Cyclin-Dependent Kinases in the Development of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cell cycle arrest and apoptotic induction in LNCaP cells by MCS-C2, novel cyclin-dependent kinase inhibitor, through p53/p21WAF1/CIP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jrmds.in [jrmds.in]

- 15. youtube.com [youtube.com]

- 16. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. astorscientific.us [astorscientific.us]

- 18. origene.com [origene.com]

- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

SU11274 as an ATP-Competitive Inhibitor of c-Met: A Technical Guide

Abstract

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical mediator of cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention. SU11274 is a potent and selective, small-molecule inhibitor that competitively binds to the ATP-binding pocket of the c-Met kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its experimental application.

Introduction to c-Met Signaling and this compound

The c-Met proto-oncogene encodes a transmembrane receptor tyrosine kinase that, upon binding its sole ligand HGF, undergoes dimerization and autophosphorylation on key tyrosine residues (Tyr1234 and Tyr1235) within its catalytic loop.[1] This activation event creates docking sites for various adaptor proteins, leading to the engagement of major downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which promotes cell survival, and the RAS/MAPK pathway, which drives proliferation.[2][3][4] In many malignancies, c-Met activity is deregulated through overexpression, gene amplification, or activating mutations, leading to constitutive signaling that promotes tumor growth and metastasis.[1][4][5][6]

This compound was identified as a selective, ATP-competitive inhibitor of c-Met's catalytic activity.[7][8] It belongs to the Class I type of c-Met inhibitors, which are characterized by a U-shaped conformation that binds to the kinase's activation loop.[1] By occupying the ATP-binding site, this compound effectively blocks the kinase function, preventing the phosphorylation of c-Met and inhibiting the activation of its downstream effectors.[6][9][10]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with endogenous ATP for binding to the catalytic kinase domain of the c-Met receptor.[3][7][11][12] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues in the activation loop of the c-Met protein. The lack of autophosphorylation means the receptor remains in an inactive state, unable to recruit and phosphorylate downstream substrate and adaptor proteins, thus abrogating the entire signaling cascade.[4][6]

References

- 1. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses proliferation and motility of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

The Biological Effects of SU11274 on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver of oncogenesis and metastasis in various human cancers. This technical guide provides an in-depth analysis of the biological effects of this compound on cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating c-Met as a therapeutic target.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and tissue regeneration. However, aberrant activation of the HGF/c-Met signaling axis is a well-established driver of tumor progression, contributing to increased cell proliferation, survival, migration, invasion, and angiogenesis. This compound was developed as a selective ATP-competitive inhibitor of the c-Met kinase, demonstrating significant anti-tumor activity in a multitude of preclinical cancer models. This document outlines the core biological consequences of this compound treatment on cancer cells.

Mechanism of Action

This compound exerts its biological effects by directly binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that are critical for the malignant phenotype. In cell-free assays, this compound exhibits a high degree of selectivity for c-Met, with an IC50 of 10 nM.[1][2] It shows significantly less activity against other tyrosine kinases such as PDGFRβ, EGFR, and Tie2, highlighting its specificity.[1][2]

Quantitative Data on the Effects of this compound

The efficacy of this compound varies across different cancer cell lines, largely dependent on their reliance on the c-Met signaling pathway. The following tables summarize the key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.01 | HGF-induced cell growth inhibition | [1] |

| Various NSCLC lines | Non-Small Cell Lung Cancer | 0.8 - 4.4 | Cell Viability | [1][3] |

| H69 | Small Cell Lung Cancer | 3.4 | HGF-induced cell growth | [1][2] |

| H345 | Small Cell Lung Cancer | 6.5 | HGF-induced cell growth | [1][2] |

| BaF3.TPR-MET | Murine Pro-B cells | <3 | Proliferation | [1][2] |

| MDCK | Canine Kidney Epithelial | 0.152 | HGF-stimulated cell scattering | [1] |

| H2170 (erlotinib resistant) | Non-Small Cell Lung Cancer | 9 | Not Specified | [4] |

| H358 (erlotinib resistant) | Non-Small Cell Lung Cancer | 9 | Not Specified | [4] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Quantitative Measurement | Reference |

| Unspecified | Small Cell Lung Cancer | 5 | G1 Cell Cycle Arrest | Increase in G1 phase from 42.4% to 70.6% | [1][2] |

| Unspecified | Small Cell Lung Cancer | 1 | Apoptosis Induction | 24% increase in caspase-dependent apoptosis | [1][2] |

| A549 (wild-type p53) | Non-Small Cell Lung Cancer | 10 | Apoptosis Induction | Significant increase compared to p53-null cells | [5] |

| Calu-1 (null-type p53) | Non-Small Cell Lung Cancer | 10 | Apoptosis Induction | Less significant induction of apoptosis | [5] |

Table 3: Effects of this compound on Cell Migration and Motility

| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Quantitative Measurement | Reference |

| BaF3.TPR-MET | Murine Pro-B cells | 1 | Inhibition of Migration | 44.8% reduction | [1][2] |

| BaF3.TPR-MET | Murine Pro-B cells | 5 | Inhibition of Migration | 80% reduction | [1][2] |

| MIA-Paca2 | Pancreatic Cancer | 30 | Inhibition of Motility | Reduced to 1.0 ± 0.3% of control | [6] |

| PK-45H | Pancreatic Cancer | 30 | Inhibition of Motility | Reduced to 14.7 ± 3.5% of control | [6] |

Signaling Pathways Affected by this compound

This compound-mediated inhibition of c-Met phosphorylation leads to the downregulation of several key downstream signaling pathways that are critical for cancer cell proliferation and survival.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Upon HGF stimulation, activated c-Met recruits and activates PI3K, leading to the phosphorylation and activation of AKT. This compound effectively blocks this cascade, inhibiting the phosphorylation of AKT and downstream effectors like FKHR and GSK3β.[1][2]

RAS/MEK/ERK Pathway

The RAS/MEK/ERK (MAPK) pathway is another critical signaling cascade downstream of c-Met that regulates cell proliferation and differentiation. This compound has been shown to abrogate HGF-induced phosphorylation of ERK1/2, indicating a blockade of this pathway.[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is used to detect the phosphorylation status and total protein levels of c-Met and its downstream signaling molecules.

Materials:

-

Cancer cell lines

-

This compound

-

HGF (optional, for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time. If investigating HGF-induced signaling, serum-starve cells before treatment and then stimulate with HGF.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion

This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. It effectively abrogates c-Met signaling, leading to the inhibition of key downstream pathways such as PI3K/AKT/mTOR and RAS/MEK/ERK. Consequently, this compound induces G1 cell cycle arrest, promotes apoptosis, and inhibits the proliferation, migration, and invasion of cancer cells that are dependent on the HGF/c-Met axis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and development of c-Met inhibitors as a promising therapeutic strategy in oncology. While this compound itself has been a valuable research tool, some studies suggest it may have off-target effects, and newer, more specific c-Met inhibitors are now in clinical development.[8] Nevertheless, the foundational understanding of c-Met inhibition gained from studies with this compound remains critically important.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer [e-crt.org]

- 6. This compound suppresses proliferation and motility of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine kinase inhibitor this compound increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]

SU11274 for investigating c-Met function

An In-depth Technical Guide to SU11274 for Investigating c-Met Function

This guide provides a comprehensive overview of this compound, a small molecule inhibitor used in the investigation of c-Met receptor tyrosine kinase function. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate its use as a research tool.

Introduction to c-Met and this compound

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, motility, migration, and invasion upon activation by its ligand, hepatocyte growth factor (HGF).[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various human cancers, making it an attractive target for therapeutic intervention.[1][4]

This compound is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[5][6] It serves as a critical tool for elucidating the biological roles of c-Met in both normal physiology and disease states, particularly in oncology research.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic kinase domain of the c-Met receptor. This action prevents the autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235) in the activation loop, which is essential for kinase activity.[7][8] By inhibiting c-Met phosphorylation, this compound effectively abrogates downstream signaling cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways.[4][7][9] The consequences of this inhibition at the cellular level include the induction of G1 cell cycle arrest, apoptosis, and autophagy, as well as a reduction in cell proliferation and migration.[6][7][9][10]

Figure 1: Mechanism of action of this compound on the c-Met signaling pathway.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high potency for c-Met with significant selectivity over other tyrosine kinases.

| Target Kinase | IC50 Value | Notes |

| c-Met | 10-20 nM | Cell-free kinase assay.[5][9][10][11] |

| KDR (VEGFR2) | 1.3 µM | - |

| FGFR-1 | 9.7 µM | >500-fold selectivity vs. c-Met.[9] |

| Flk | - | >50-fold selectivity vs. c-Met.[9] |

| c-Src | - | >500-fold selectivity vs. c-Met.[9] |

| PDGFβR | >20 µM | No significant effect.[9][10][12] |

| EGFR | - | No significant effect.[9][10] |

| Tie2 | - | No significant effect.[9][10] |

Cellular Activity of this compound

The inhibitory effects of this compound have been characterized in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 / Effect |

| TPR-MET BaF3 | Mouse Pre-B | Proliferation | < 3 µM.[9] |

| Various | - | HGF-dependent Proliferation/Motility | 1 - 1.5 µM.[9] |

| H69, H345 | Small Cell Lung Cancer | HGF-induced Growth | 3.4 µM, 6.5 µM.[9] |

| Various | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability | 0.8 - 4.4 µM.[9][10] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | HGF-induced Growth | 0.01 µM.[10] |

| MDCK | Canine Kidney Epithelial | HGF-induced Cell Scattering | 0.152 µM.[10] |

| TPR-MET BaF3 | Mouse Pre-B | Migration | 44.8% inhibition at 1 µM; 80% at 5 µM.[9][10] |

| Various | - | Cell Cycle | Induces G1 arrest; G1 phase increased from 42.4% to 70.6% at 5 µM.[9][10] |

| Various | - | Apoptosis | Induces caspase-dependent apoptosis (24% at 1 µM).[9][10] |

Experimental Protocols

In Vitro c-Met Kinase Assay (ELISA-based)

This protocol is adapted from descriptions of biochemical assays used to determine the IC50 of this compound.[10]

-

Protein and Substrate Preparation:

-

Kinase Reaction:

-

Prepare a reaction buffer: 50 mM HEPES (pH 7.5), 25 mM NaCl, 10 mM MnCl₂, 0.1 mM Sodium Orthovanadate, 0.01% BSA.[10]

-

Add various concentrations of this compound to the wells.

-

Initiate the reaction by adding 5 µM ATP and the c-Met kinase GST-fusion protein.[10]

-

Incubate for 5 minutes at room temperature.[10]

-

-

Detection:

-

Stop the reaction and wash the plates.

-

Measure the extent of substrate phosphorylation using a horseradish peroxidase-conjugated anti-phosphotyrosine (pTyr) antibody.[10]

-

Add a suitable HRP substrate and measure the absorbance to determine kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability / Proliferation Assay (MTT-based)

This is a general protocol for assessing the effect of this compound on cell viability.[6]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measurement: Read the absorbance at a suitable wavelength (e.g., 570 nm).

-

Data Analysis: Normalize the absorbance values to the DMSO control and calculate the IC50 value.

Western Blot for Phospho-Protein Analysis

This protocol is used to assess the inhibition of c-Met phosphorylation and downstream signaling.[6][7]

-

Cell Treatment: Culture cells to ~80% confluency. Serum-starve overnight if investigating ligand-induced phosphorylation.

-

Stimulation and Lysis: Pre-treat cells with this compound or DMSO for 1-2 hours. If applicable, stimulate with HGF (e.g., 40 ng/mL) for 15-30 minutes.[8] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-c-Met (Y1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, etc.).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in vivo.[6][13]

-

Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).[6][13]

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LoVo colorectal cancer cells or MM melanoma cells) into the flank of each mouse.[6][13]

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Prepare the this compound formulation. A possible formulation involves dissolving the compound in DMSO, then diluting with PEG300, Tween 80, and ddH2O.[10]

-

Administer this compound (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

-

Monitoring:

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

-

Monitor the general health of the animals.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissues can be collected for further analysis (e.g., immunohistochemistry or Western blot).

-

Figure 2: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a potent and selective inhibitor of c-Met, making it an invaluable chemical probe for investigating the function of this receptor tyrosine kinase. Its well-characterized mechanism of action and documented effects on cellular signaling and phenotypes provide a solid foundation for its use in cancer biology and drug discovery. The data and protocols outlined in this guide offer a practical framework for researchers to effectively utilize this compound in their studies to explore the therapeutic potential of targeting the HGF/c-Met pathway.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. c-MET [stage.abbviescience.com]

- 5. stemcell.com [stemcell.com]

- 6. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. adooq.com [adooq.com]

- 13. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SU11274 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[3][4][5] Dysregulation of this pathway is implicated in the progression and metastasis of various cancers, making c-Met an attractive target for therapeutic intervention.[3][6][7] this compound competitively binds to the ATP-binding site of the c-Met kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action: c-Met Inhibition

This compound exerts its biological effects by selectively inhibiting the tyrosine kinase activity of the c-Met receptor. This inhibition prevents the phosphorylation of key downstream signaling molecules, thereby blocking pathways that lead to cell growth, survival, and motility.[1][2]

Caption: this compound signaling pathway inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays and cell lines. The following tables summarize the reported IC50 values.

Table 1: Biochemical Assay IC50

| Target | Assay Type | IC50 |

| c-Met | Cell-free kinase assay | 10 nM |

Table 2: Cell-Based Assay IC50 Values

| Cell Line | Cancer Type | Assay Type | IC50 |

| A549 | Non-small cell lung cancer | HGF-induced growth | 0.01 µM[1] |

| MDCK | Canine Kidney | HGF-stimulated cell scattering | 0.152 µM[1] |

| BAF3 (TPR-Met) | Murine pro-B | Proliferation | 0.53 µM[1] |

| NCI-H69 | Small cell lung cancer | HGF-induced growth | 3.4 µM[1] |

| NCI-H345 | Small cell lung cancer | HGF-induced growth | 6.5 µM[1] |

| Various NSCLC | Non-small cell lung cancer | Cell viability | 0.8 - 4.4 µM[1] |

Experimental Protocols

Protocol 1: In Vitro c-Met Kinase Assay (ELISA-based)

This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on c-Met kinase activity.

Caption: Workflow for an in vitro c-Met kinase assay.

Materials:

-

Recombinant human c-Met kinase (cytoplasmic domain fused to GST)[1]

-

Microtiter plates

-

Poly(Glu:Tyr) (4:1) substrate[1]

-

This compound

-

ATP[1]

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 25 mM NaCl, 10 mM MnCl₂, 0.01% BSA, 0.1 mM Na₃VO₄)[1]

-

Wash buffer

-

HRP-conjugated anti-phosphotyrosine antibodies[1]

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Coat the wells of a microtiter plate with the poly(Glu:Tyr) substrate and incubate overnight.

-

Wash the wells to remove unbound substrate.

-

Prepare serial dilutions of this compound in DMSO and then dilute in the kinase reaction buffer.

-

Add the this compound dilutions to the wells.

-

Add the recombinant c-Met kinase to the wells.

-

Initiate the kinase reaction by adding ATP (final concentration 5 µM).[1]

-

Incubate the plate at room temperature for 5 minutes.[1]

-

Stop the reaction and wash the wells.

-

Add HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells to remove unbound antibody.

-

Add the HRP substrate and incubate until color develops.

-

Add a stop solution and measure the absorbance at the appropriate wavelength.

-

Plot the absorbance against the log of the this compound concentration and determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[4]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression. This compound has been shown to induce G1 phase arrest.[1][7]

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells in the presence of this compound at the desired concentration (e.g., 5 µM) for a specified time (e.g., 24 hours).[1]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Binding buffer

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Treat cells with this compound (e.g., 1 µM) for a predetermined time (e.g., 24 or 48 hours).[1]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol 5: Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.[3]

Materials:

-

Boyden chamber apparatus with porous membrane inserts

-

Cancer cell line

-

Serum-free medium

-

Medium with a chemoattractant (e.g., HGF or fetal bovine serum)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Pre-treat cells with a non-apoptotic concentration of this compound for a specified duration.

-

Place the Boyden chamber inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Resuspend the pre-treated cells in serum-free medium containing this compound and add them to the upper chamber of the insert.

-

Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of stained, migrated cells in several fields of view under a microscope.

-

Compare the number of migrated cells in the this compound-treated group to the control group. This compound has been shown to inhibit the migration of BaF3.TPR-MET cells by 44.8% at 1 µM and 80% at 5 µM.[1][2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosine kinase inhibitor this compound increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

SU11274: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling axis is implicated in the progression and metastasis of various human cancers, making it a key target for therapeutic intervention.[3][4][5] this compound exerts its biological effects by competing with ATP for the binding site in the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its effects on cancer cell lines.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and experimental conditions. The following table summarizes the reported IC50 values for this compound in several cell lines.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | HGF-induced cell growth | Not Specified | 0.01[1] |